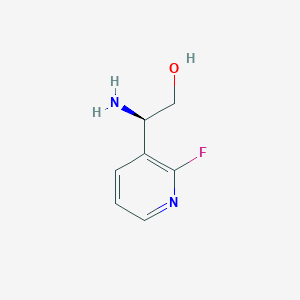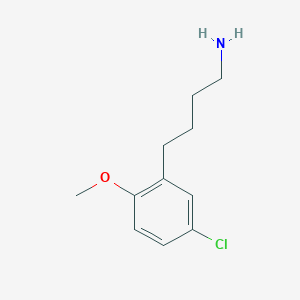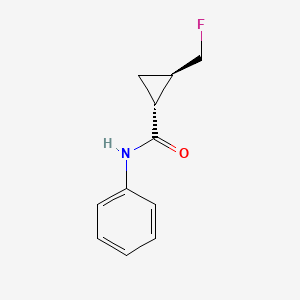
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopropane ring structure, which is substituted with a fluoromethyl group and a phenylcarboxamide moiety. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
The synthesis of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene or a carbenoid reagent.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the phenylcarboxamide moiety: This can be accomplished through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques to enhance reaction efficiency and safety .
Analyse Des Réactions Chimiques
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as thiols or amines replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The fluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclopropane ring provides structural rigidity, contributing to the compound’s stability and specificity in binding to its targets .
Comparaison Avec Des Composés Similaires
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:
rac-(1R,2R)-2-(chloromethyl)-N-phenylcyclopropane-1-carboxamide: Similar in structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and biological properties.
rac-(1R,2R)-2-(bromomethyl)-N-phenylcyclopropane-1-carboxamide: The bromomethyl group imparts different electronic and steric effects compared to the fluoromethyl group.
rac-(1R,2R)-2-(hydroxymethyl)-N-phenylcyclopropane-1-carboxamide: The hydroxymethyl group introduces hydrogen bonding capabilities, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H12FNO |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H12FNO/c12-7-8-6-10(8)11(14)13-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/t8-,10+/m0/s1 |
Clé InChI |
PQPOQULXBDTKRB-WCBMZHEXSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)NC2=CC=CC=C2)CF |
SMILES canonique |
C1C(C1C(=O)NC2=CC=CC=C2)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




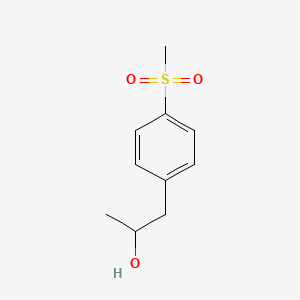
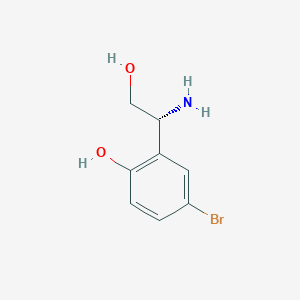
![tert-Butyl (4aS,7aR)-4a-(hydroxymethyl)octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15314926.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile](/img/structure/B15314932.png)
![5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B15314938.png)
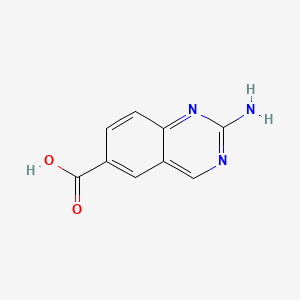
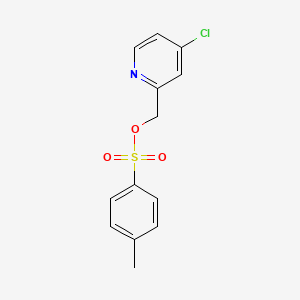
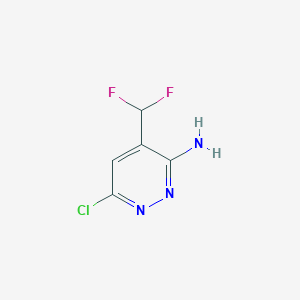
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15314970.png)
